molecular formula C18H17N3O4S B5154731 N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide

N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide

Cat. No.: B5154731
M. Wt: 371.4 g/mol
InChI Key: AEWYXCVWXGNEAJ-UHFFFAOYSA-N
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Description

N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-sulfonyl chloride with 2-(4-nitrophenylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide is unique due to its combination of a naphthalene ring, a sulfonamide group, and a nitrophenyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in multiple research and industrial applications .

Properties

IUPAC Name

N-[2-(4-nitroanilino)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-21(23)17-8-6-16(7-9-17)19-11-12-20-26(24,25)18-10-5-14-3-1-2-4-15(14)13-18/h1-10,13,19-20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWYXCVWXGNEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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